An In-depth Technical Guide to 4-Hexylphenol: Chemical Properties and Structure
An In-depth Technical Guide to 4-Hexylphenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hexylphenol, an organic compound belonging to the alkylphenol family, is characterized by a phenol (B47542) ring substituted with a hexyl group at the para position.[1] This amphiphilic molecule, possessing both a hydrophilic phenolic head and a hydrophobic hexyl tail, exhibits a range of chemical and physical properties that make it a subject of interest in various scientific domains, including environmental science and materials research.[1] This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with 4-Hexylphenol.
Chemical Structure
The molecular structure of 4-Hexylphenol consists of a benzene (B151609) ring bonded to a hydroxyl group (-OH) and a hexyl group (-C6H13) at the para (4-) position relative to the hydroxyl group.[1][2] The presence of the hydroxyl group makes the phenolic part of the molecule polar and capable of hydrogen bonding, while the six-carbon alkyl chain imparts a nonpolar, hydrophobic character.[1][3] This dual nature influences its solubility and other physical properties.
Caption: 2D structure of 4-Hexylphenol.
Physicochemical Properties
The physicochemical properties of 4-Hexylphenol are summarized in the table below. These properties are critical for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C12H18O | [4][5][6] |
| Molecular Weight | 178.27 g/mol | [4][5][7] |
| CAS Number | 2446-69-7 | [1][4][5][6] |
| Appearance | White to faintly yellow solid or clear liquid | [8] |
| Melting Point | 23-32 °C | [4][9][10] |
| Boiling Point | 270-281.2 °C at 760 mmHg | [1][5][6] |
| Density | ~0.954 g/cm³ | [1][5][6] |
| Water Solubility | 28.57 mg/L at 25 °C | [1][8] |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, ketones, and aromatic hydrocarbons | [1] |
| pKa | 10.18 ± 0.15 (Predicted) | [8] |
| Flash Point | 127 °C | [1] |
| Refractive Index | ~1.514 | [6] |
| Vapor Pressure | 0.00212 mmHg at 25 °C | [6][8] |
Experimental Protocols
Synthesis of 4-Hexylphenol via Friedel-Crafts Alkylation
The primary method for synthesizing 4-Hexylphenol is through the Friedel-Crafts alkylation of phenol.[1] This electrophilic aromatic substitution reaction involves the reaction of phenol with 1-hexene (B165129) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]
Reaction:
C₆H₅OH + CH₃(CH₂)₃CH=CH₂ --(AlCl₃)--> CH₃(CH₂)₅C₆H₄OH
General Methodology:
-
Reactant Preparation: Phenol is dissolved in an appropriate inert solvent.
-
Catalyst Addition: The Lewis acid catalyst (e.g., aluminum chloride) is added to the phenol solution under anhydrous conditions.
-
Alkylation: 1-hexene is added dropwise to the reaction mixture, typically at a controlled temperature to manage the exothermic reaction.
-
Reaction Quenching: After the reaction is complete, it is quenched by the slow addition of water or a dilute acid to deactivate the catalyst.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether) to recover any dissolved product.
-
Purification: The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography.
Caption: General workflow for the synthesis and purification of 4-Hexylphenol.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of 4-Hexylphenol.[4][9]
-
Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Stationary Phase: A C18 reversed-phase column is commonly used.
-
Detection: UV detection at a wavelength where the phenol chromophore absorbs, typically around 270-280 nm.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the hexyl chain, and the terminal methyl group. The phenolic hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: The spectrum will display distinct signals for the carbon atoms of the benzene ring and the hexyl chain.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic peaks for C-H stretching of the alkyl chain and aromatic C=C stretching will also be present.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of 4-Hexylphenol. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.27 g/mol ).
Safety and Handling
4-Hexylphenol is classified as corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Environmental Considerations
4-Hexylphenol is recognized as a potential endocrine disruptor and can have adverse effects on aquatic organisms.[1] Its presence in the environment is a subject of ongoing research and monitoring.[1]
References
- 1. Buy 4-Hexylphenol | 2446-69-7 [smolecule.com]
- 2. US4093667A - Preparation of 4-n-hexylresorcinol - Google Patents [patents.google.com]
- 3. 4-Hexylphenol = 98.0 HPLC 2446-69-7 [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 4-Hexylphenol | 2446-69-7 [chemnet.com]
- 6. 4-Hexylphenol | C12H18O | CID 17132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-n-Hexylphenol [chembk.com]
- 8. echemi.com [echemi.com]
- 9. 4-Hexylphenol AldrichCPR 2446-69-7 [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
